molecular formula C13H20N2O B12597500 3-[(1-Methylpiperidin-4-yl)methoxy]aniline CAS No. 646528-45-2

3-[(1-Methylpiperidin-4-yl)methoxy]aniline

Cat. No.: B12597500
CAS No.: 646528-45-2
M. Wt: 220.31 g/mol
InChI Key: GTEILCGMCCDNGF-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-4-yl)methoxy]aniline is an organic compound with the molecular formula C13H20N2O It is a derivative of aniline, where the aniline ring is substituted with a methoxy group and a 1-methylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline typically involves the reaction of 3-methoxyaniline with 1-methyl-4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .

Scientific Research Applications

3-[(1-Methylpiperidin-4-yl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(1-methylpiperidin-4-yl)aniline
  • 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

3-[(1-Methylpiperidin-4-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

646528-45-2

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)methoxy]aniline

InChI

InChI=1S/C13H20N2O/c1-15-7-5-11(6-8-15)10-16-13-4-2-3-12(14)9-13/h2-4,9,11H,5-8,10,14H2,1H3

InChI Key

GTEILCGMCCDNGF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CC=CC(=C2)N

Origin of Product

United States

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